molecular formula C24H30N4O2 B10990424 2-(1H-benzimidazol-2-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]piperidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]piperidine-1-carboxamide

Cat. No.: B10990424
M. Wt: 406.5 g/mol
InChI Key: FPZOAKSCSHFQDN-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrahydropyridinecarboxamide Moiety: This step involves the reaction of the benzimidazole derivative with a suitable tetrahydropyridinecarboxamide precursor under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bilastine: A benzimidazole derivative used as an antihistamine.

    Albendazole: An antiparasitic benzimidazole.

    Mebendazole: Another antiparasitic benzimidazole.

Uniqueness

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its specific structural features, which may confer distinct biological activities and applications compared to other benzimidazole derivatives.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]piperidine-1-carboxamide

InChI

InChI=1S/C24H30N4O2/c1-16(2)22(17-11-13-18(30-3)14-12-17)27-24(29)28-15-7-6-10-21(28)23-25-19-8-4-5-9-20(19)26-23/h4-5,8-9,11-14,16,21-22H,6-7,10,15H2,1-3H3,(H,25,26)(H,27,29)

InChI Key

FPZOAKSCSHFQDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC(=O)N2CCCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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